1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl ring substituted with an ethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-ethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesis reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in the formation of new guanidine derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may serve as a template for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the ethyl group on the phenyl ring, which may result in different chemical and biological properties.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methylphenyl)guanidine: Contains a methyl group instead of an ethyl group on the phenyl ring, potentially affecting its reactivity and interactions.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-chlorophenyl)guanidine: Substituted with a chlorine atom on the phenyl ring, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMAWBQAKRHWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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